REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][N:9]([C:10]([CH3:11])([CH3:12])[CH3:13])[C:14]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21])([CH3:5])([CH3:6])[CH3:7].[C:23](=[O:24])([OH:25])[O-:26].[CH3:28][OH:29].[ClH:22].[Na+:27]>>[NH2:8][N:9]([C:10]([CH3:11])([CH3:12])[CH3:13])[C:14]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:21]
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Name
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CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Type
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product
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Smiles
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CC(C)(C)N(N)C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |